[2-(3-Methylphenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone
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Overview
Description
2-(3-METHYLPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a pyrimidinyl-substituted piperazine moiety, and a methylphenyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where a methyl group is added to the phenyl ring using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Formation of the Pyrimidinyl Substituent: The pyrimidinyl group can be introduced through the reaction of piperazine with 2-chloropyrimidine in the presence of a base such as potassium carbonate.
Final Coupling Reaction: The final step involves coupling the quinoline core with the pyrimidinyl-substituted piperazine moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and piperazine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
2-(3-METHYLPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating signal transduction pathways and affecting cellular responses. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-METHYLPHENYL)-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2-(3-METHYLPHENYL)-4-[4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE: Similar structure but with a pyrazinyl group instead of a pyrimidinyl group.
Uniqueness
The uniqueness of 2-(3-METHYLPHENYL)-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE lies in its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the pyrimidinyl group enhances its ability to interact with certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C25H23N5O |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H23N5O/c1-18-6-4-7-19(16-18)23-17-21(20-8-2-3-9-22(20)28-23)24(31)29-12-14-30(15-13-29)25-26-10-5-11-27-25/h2-11,16-17H,12-15H2,1H3 |
InChI Key |
VNMKGFPKKHYSNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Origin of Product |
United States |
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